
4-Bromo-2,6-dimethylphenol-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,6-dimethylphenol, also known as 4-Bromo-2,6-xylenol, is a chemical compound with the molecular formula C8H9BrO . It is used as a preservative for coatings, slurries, and to control microbial fouling in paper mills, oil fields, leather processes, and water treatment processes against microbial attack .
Synthesis Analysis
4-Bromo-2,6-dimethylphenol is prepared by bromination of 2,6-dimethylphenol in glacial acetic acid at 15 ℃ . In another study, poly(phenylene oxide) was synthesized from 4-bromo-2,6-dimethylphenol (BDMP) in the presence of cobalt acetoacetonate (Co(acac)2) catalyst with dimethyl formamaide (DMF) ligand .Molecular Structure Analysis
The molecular weight of 4-Bromo-2,6-dimethylphenol is 201.060 . The IUPAC Standard InChIKey is ZLVFYUORUHNMBO-UHFFFAOYSA-N .Chemical Reactions Analysis
Poly(phenylene oxide) was synthesized from 4-bromo-2,6-dimethylphenol (BDMP) in the presence of cobalt acetoacetonate (Co(acac)2) catalyst with dimethyl formamaide (DMF) ligand . The reaction was initiated with benzoyl peroxide at 60 °C .Physical And Chemical Properties Analysis
4-Bromo-2,6-dimethylphenol has a melting point of 74-78 °C . It is slightly soluble in water . The density is estimated to be 1.3646 .Aplicaciones Científicas De Investigación
Polymer Synthesis
- 4-Bromo-2,6-dimethylphenol is used in the synthesis of specific polyphenylene oxides. Percec and Wang (1990) discussed the synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) by phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol (Percec & Wang, 1990).
Micellar Binding Studies
- The compound's interaction with micelles has been studied. Senz and Gsponer (1994) explored the binding of 4-Bromo-2,6-dimethylphenol and other phenols to cetyltrimethylammonium chloride micelles (Senz & Gsponer, 1994).
Electrophilic Substitution Reactions
- Brittain et al. (1982) examined the products of bromination of dimethylphenols, including 4-bromo-2,6-dimethylphenol, revealing insights into the mechanisms of electrophilic substitution with rearrangement (Brittain et al., 1982).
Environmental Monitoring
- Rando and Poovey (1993) developed a new solid sorbent for monitoring airborne chlorine, where chlorine oxidizes bromide to bromine, which then brominates 2,6-dimethylphenol to form 4-bromo-2,6-dimethylphenol (Rando & Poovey, 1993).
Ab Initio Calculations
- Baesjou et al. (1997) performed ab initio calculations on 2,6-dimethylphenol and 4-(2,6-dimethylphenoxy)-2,6-dimethylphenol, providing insights into the mechanism of the copper-catalyzed oxidative phenol coupling reaction (Baesjou et al., 1997).
Biodegradation Studies
- Ji et al. (2019) explored the biodegradation of 2,6-dimethylphenol, the monomer of polyphenylene oxide, by Mycobacterium neoaurum B5-4, indicating potential for bioremediation of environments contaminated with dimethylphenols (Ji et al., 2019).
Safety and Hazards
4-Bromo-2,6-dimethylphenol may cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes . If in eyes, rinse cautiously with water for several minutes .
Relevant Papers One relevant paper describes the phase transfer catalyzed (PTC) polymerization of 4-bromo-2,6-dimethylphenol in the presence of 2,4,6-tri-tert-butylphenol or 4-bromo-2,6-di-tert-butylphenol . Another paper discusses the biphasic polymerization of 4-bromo-2,6-dimethylphenol using silica gel as a promoter .
Mecanismo De Acción
Mode of Action
It has been synthesized in the presence of gold (iii) complex and m-nitroaniline . The reaction was found to be a complexation reaction, and one molecule of this compound reacts with one Au (III) molecule .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and the specific cellular environment.
Propiedades
IUPAC Name |
4-bromo-3,5-dideuterio-2,6-bis(trideuteriomethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3/i1D3,2D3,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVFYUORUHNMBO-PIODKIDGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Br)[2H])C([2H])([2H])[2H])O)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

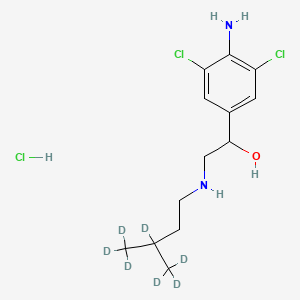

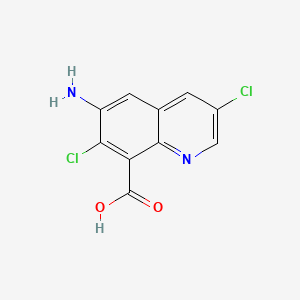
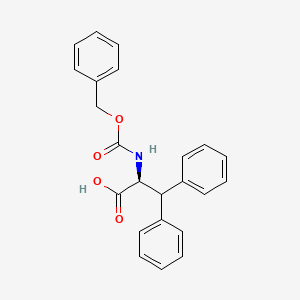

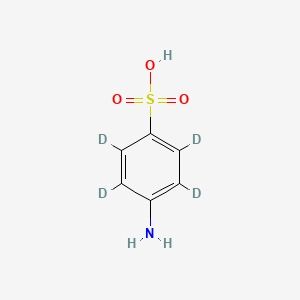
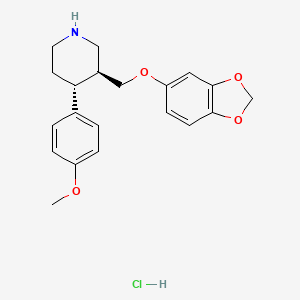
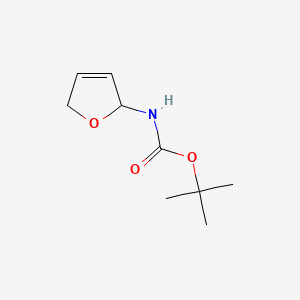

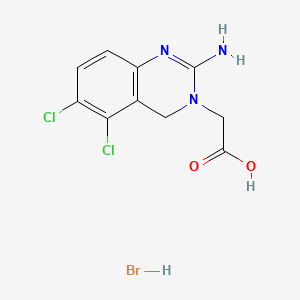
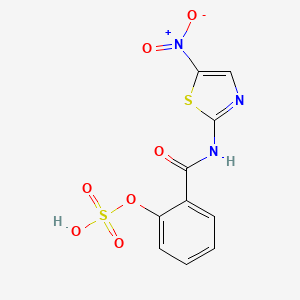
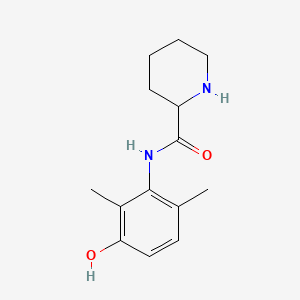
![beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc](/img/structure/B587913.png)